molecular formula C22H16N4O B563666 Sudan III-d6 CAS No. 1014689-17-8

Sudan III-d6

Cat. No.: B563666
CAS No.: 1014689-17-8
M. Wt: 358.434
InChI Key: HTPQPMPFXUWUOT-OJPXFQCRSA-N
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Mechanism of Action

Target of Action

Sudan III-d6, also known as HY-D0931S, is a deuterium-labeled version of Sudan III . Sudan III is a hydrophobic bisazo dye . The primary targets of this compound are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is used to color these substances.

Mode of Action

This compound, being a hydrophobic bisazo dye, interacts with its targets (nonpolar substances) through hydrophobic interactions . The dye molecules are soluble in nonpolar substances and insoluble in water, allowing them to selectively stain nonpolar substances.

Biochemical Pathways

It is known that sudan iii and its derivatives are used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . This suggests that this compound may interact with lipid metabolic pathways.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuterium substitution can potentially enhance the metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of this compound’s action is the staining of nonpolar substances. It imparts a reddish-brown color to these substances, allowing them to be visually distinguished . In a biological context, this compound can be used to stain triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye is soluble in nonpolar substances and insoluble in water, which means its staining action is most effective in nonpolar environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sudan III-d6 involves the incorporation of deuterium into the molecular structure of Sudan III. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high isotopic purity required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Sudan III-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives of this compound, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Sudan III-d6 has the chemical formula C22H16N4O\text{C}_{22}\text{H}_{16}\text{N}_4\text{O} with a molar mass of approximately 352.397 g/mol. The deuterated form, characterized by the substitution of hydrogen atoms with deuterium, enhances its stability and detection capabilities in analytical chemistry.

Interaction Studies

Research has demonstrated that Sudan III interacts with proteins, notably bovine serum albumin (BSA). Spectroscopic analyses indicate that this interaction is primarily static quenching, where the binding constants vary with temperature, suggesting a thermodynamic basis for the interaction. The binding sites were identified within the subdomain IIA of BSA, providing insights into potential toxicological effects at the molecular level .

Detection Techniques

This compound is utilized as an internal standard in various analytical techniques to enhance the accuracy of quantification in complex matrices. For instance, high-performance liquid chromatography (HPLC) methods have been developed to detect Sudan dyes in food products, employing mass spectrometry for sensitive detection . The isotopic labeling with deuterium allows for improved differentiation between analytes during analysis.

Food Contamination Studies

Sudan dyes, including Sudan III and its derivatives like this compound, have been implicated in food safety concerns due to their carcinogenic properties. Studies have focused on detecting these dyes in food products such as chili powder and paprika. Analytical methods using nuclear magnetic resonance (NMR) spectroscopy have shown promising results for the rapid detection of Sudan dye contamination in food samples .

Toxicological Implications

The interaction of Sudan III with biological macromolecules raises concerns regarding its potential toxicity. Research highlights that binding to serum albumin can alter protein conformation, which may influence drug delivery and metabolism . Understanding these interactions is crucial for assessing the risks associated with exposure to Sudan dyes.

Composite Materials

Sudan III has been integrated into polymer matrices to create composite materials with enhanced optical properties. Studies indicate that incorporating Sudan III into nanographene-based composites significantly affects their optical transmission spectra, suggesting potential applications in photonic devices .

Regulatory and Analytical Framework

The use of Sudan dyes is heavily regulated due to their health risks. Various countries have established maximum residue limits (MRLs) for these compounds in food products. Analytical laboratories employ sophisticated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) to ensure compliance with safety standards .

Summary Table: Key Findings on this compound

Application AreaMethodology UsedKey Findings
Interaction StudiesSpectroscopyStatic quenching mechanism with BSA
Detection TechniquesHPLC, NMRSensitive detection of Sudan dyes in foods
Food SafetyAnalytical ChemistryPresence of carcinogenic dyes in food products
Material ScienceComposite FabricationEnhanced optical properties in polymer matrices
Regulatory FrameworkCompliance TestingEstablished MRLs for Sudan dyes

Comparison with Similar Compounds

Similar Compounds

  • Sudan I-d5
  • Sudan II-d6
  • Sudan IV-d6

Comparison

Sudan III-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. Compared to other similar compounds, this compound offers better stability and precision in quantitative analysis. Its hydrophobic nature and ability to stain lipids make it particularly useful in biological and medical applications .

Biological Activity

Sudan III-d6, also known as Sudan Red III-d6 or Tetrazobenzene-β-naphthol-d6, is a deuterium-labeled derivative of Sudan III, a fat-soluble azo dye. This compound is primarily utilized in biological research for its ability to stain lipids and as a marker in studies involving lipid metabolism and transport. Its hydrophobic nature allows it to penetrate lipid membranes, making it an effective tool in histological applications.

PropertyValue
CAS Number1014689-17-8
Molecular FormulaC22H16N4O (deuterated)
Molecular Weight352.389 g/mol
Melting Point>175 °C (dec.)
SolubilitySoluble in acetone, alcohol, and chloroform

This compound is characterized by its robust chemical structure that enables it to interact with various biological molecules, particularly lipids. The deuterium labeling aids in tracking and quantifying the compound in biological systems through techniques such as mass spectrometry.

This compound functions primarily as a lysochrome dye , which means it is soluble in lipids and can stain lipid-rich structures within cells. This property is crucial for visualizing fat deposits in histological sections. The mechanism involves the affinity of the dye for lipid membranes, allowing for clear delineation of adipose tissues and other lipid-containing cells during microscopy.

Applications in Research

  • Histological Staining : this compound is extensively used in histology to stain lipids in frozen tissue sections, providing insights into lipid distribution and metabolism.
  • Lipid Metabolism Studies : It serves as a marker in studies involving lipid transport and metabolism, particularly in understanding disorders related to lipid accumulation.
  • Quantitative Analysis : The deuterium labeling facilitates quantitative analysis via mass spectrometry, enabling researchers to trace the metabolic pathways of lipids more accurately.

Case Study 1: Lipid Accumulation in Obesity

A study investigated the role of this compound in visualizing lipid accumulation in adipose tissues of obese mice models. The results indicated significant differences in lipid deposition patterns between normal and obese mice, highlighting the utility of this compound as a reliable staining agent for assessing obesity-related changes.

Case Study 2: Lipid Transport Mechanisms

Another research focused on the transport mechanisms of lipids using this compound as a tracer. By analyzing the uptake and distribution of the dye in cellular models, researchers were able to elucidate key pathways involved in lipid metabolism, providing valuable insights into potential therapeutic targets for metabolic disorders.

Safety and Handling

While this compound is widely used in laboratory settings, it is essential to handle it with care due to its potential health hazards:

  • Hazard Codes : Xi (Irritant)
  • Risk Phrases : R10 (Flammable), R20 (Harmful by inhalation), R36/38 (Irritating to eyes and skin)
  • Personal Protective Equipment : Gloves, goggles, and appropriate respirators should be worn when handling this compound.

Properties

IUPAC Name

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPQPMPFXUWUOT-OJPXFQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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